molecular formula C15H9NO4 B1502687 2-Acetyl-7-nitro-9H-fluoren-9-one CAS No. 24927-16-0

2-Acetyl-7-nitro-9H-fluoren-9-one

Cat. No.: B1502687
CAS No.: 24927-16-0
M. Wt: 267.24 g/mol
InChI Key: JJIHHQGZESKQFC-UHFFFAOYSA-N
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Description

2-Acetyl-7-nitro-9H-fluoren-9-one is a fluorenone derivative characterized by a nitro (-NO₂) group at position 7 and an acetyl (-COCH₃) group at position 2 of the planar tricyclic aromatic system. Fluorenones are of significant interest in organic chemistry due to their electron-deficient aromatic core, which enables diverse reactivity in electrophilic substitution and cycloaddition reactions. Structural determination of such compounds typically employs X-ray crystallography tools like SHELX and visualization software such as ORTEP-3 , with rigorous validation protocols ensuring accuracy .

Properties

CAS No.

24927-16-0

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

2-acetyl-7-nitrofluoren-9-one

InChI

InChI=1S/C15H9NO4/c1-8(17)9-2-4-11-12-5-3-10(16(19)20)7-14(12)15(18)13(11)6-9/h2-7H,1H3

InChI Key

JJIHHQGZESKQFC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table and subsections compare 2-Acetyl-7-nitro-9H-fluoren-9-one with five structurally related fluorenones, emphasizing substituent effects on molecular properties.

Table 1: Structural and Molecular Comparison of Fluorenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound C2: Acetyl; C7: Nitro C₁₅H₉NO₄ 267.24 Electron-withdrawing groups
2,4-Difluoro-7-nitro-9H-fluoren-9-one C2, C4: F; C7: Nitro C₁₃H₅F₂NO₃ 261.18 Enhanced electronegativity
2-Amino-7-fluoro-9H-fluoren-9-one C2: NH₂; C7: F C₁₃H₈FNO 213.21 Electron-donating (NH₂) and -withdrawing (F)
2-Amino-7-chloro-9H-fluoren-9-one C2: NH₂; C7: Cl C₁₃H₈ClNO 229.66 Halogen substitution for reactivity tuning
2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone C1: COCH₂N₃; C3, C6: Cl C₁₅H₈Cl₂N₃O 323.15 Azido group for click chemistry
7-Amino-9H-fluoren-2-ol C7: NH₂; C2: OH C₁₃H₁₁NO₂ 213.24 Hydroxyl and amino functionalization

Substituent Effects on Reactivity and Properties

  • Electron-Withdrawing Groups (EWGs): The nitro and acetyl groups in this compound render the aromatic core highly electron-deficient, favoring nucleophilic aromatic substitution (NAS) or reduction reactions.
  • Electron-Donating Groups (EDGs): Amino-substituted analogs (e.g., 2-Amino-7-fluoro-9H-fluoren-9-one) exhibit increased electron density at the aromatic ring, enabling electrophilic substitutions. The amino group’s lone pair can also participate in hydrogen bonding, influencing solubility and crystallinity .
  • Halogen Substituents: Chlorine and fluorine in 2-Amino-7-chloro-9H-fluoren-9-one and 2,4-Difluoro-7-nitro-9H-fluoren-9-one introduce steric and electronic effects. Chlorine’s polarizability may enhance intermolecular interactions, while fluorine’s small size allows tighter packing in crystal lattices .
  • Functional Group Diversity: The azido group in 2-Azido-1-(3,6-dichloro-9H-fluoren-1-yl)ethanone enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation or polymer synthesis .

Molecular Weight and Physicochemical Implications

  • The hydroxyl and amino groups in 7-Amino-9H-fluoren-2-ol enhance hydrophilicity, making it more soluble in aqueous media compared to nitro- or acetyl-substituted analogs .

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